molecular formula C20H12F4N2O2 B11023723 N,N'-bis(2,4-difluorophenyl)benzene-1,4-dicarboxamide

N,N'-bis(2,4-difluorophenyl)benzene-1,4-dicarboxamide

Cat. No.: B11023723
M. Wt: 388.3 g/mol
InChI Key: LDWDXRUCRRWAAQ-UHFFFAOYSA-N
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Description

N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE is an organic compound with the molecular formula C20H12F4N2O2 It is characterized by the presence of two 2,4-difluorophenyl groups attached to a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different amide or amine derivatives .

Scientific Research Applications

N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-BIS(2,4-DICHLOROPHENYL)TEREPHTHALAMIDE
  • N,N-BIS(3,4-DIFLUOROPHENYL)TEREPHTHALAMIDE
  • N,N-BIS(4-FLUOROPHENYL)TEREPHTHALAMIDE

Uniqueness

N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE is unique due to the presence of fluorine atoms at the 2 and 4 positions of the phenyl rings. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C20H12F4N2O2

Molecular Weight

388.3 g/mol

IUPAC Name

1-N,4-N-bis(2,4-difluorophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H12F4N2O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,(H,25,27)(H,26,28)

InChI Key

LDWDXRUCRRWAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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